
N-(sec-butyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-(sec-butyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide 41-2272 binds to the heme group of sGC, leading to a conformational change in the enzyme that results in increased production of cGMP. This increase in cGMP levels leads to the activation of protein kinase G (PKG), which then phosphorylates downstream targets that are involved in smooth muscle relaxation, platelet aggregation, and inflammation.
Biochemical and Physiological Effects:
N-(sec-butyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide 41-2272 has been found to have various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory properties. These effects make it a promising candidate for the treatment of various cardiovascular diseases, such as pulmonary hypertension, where it has been found to improve pulmonary hemodynamics and exercise capacity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(sec-butyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide 41-2272 is its ability to selectively activate sGC without affecting other signaling pathways. This specificity makes it an ideal tool for studying the role of cGMP signaling in various physiological and pathological conditions. However, one of the limitations of N-(sec-butyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide 41-2272 is its short half-life, which requires frequent dosing in in vivo experiments.
Direcciones Futuras
Several future directions for the research on N-(sec-butyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide 41-2272 include the development of more potent and selective sGC activators, the investigation of its potential therapeutic applications in cancer, and the exploration of its role in various neurological disorders. Additionally, the development of new delivery methods that can improve its pharmacokinetic properties and increase its half-life may also enhance its therapeutic potential.
Conclusion:
In conclusion, N-(sec-butyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide 41-2272 is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its ability to activate sGC and increase cGMP levels has been found to have various biochemical and physiological effects, making it an ideal candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(sec-butyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide 41-2272 involves the reaction of 3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanoic acid with sec-butylamine. The resulting product is then purified through crystallization to obtain N-(sec-butyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide 41-2272 in its pure form.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases such as pulmonary hypertension, cardiovascular diseases, and cancer. Its ability to activate the enzyme soluble guanylate cyclase (sGC) has been found to increase the levels of cyclic guanosine monophosphate (cGMP), which plays a significant role in regulating smooth muscle relaxation, platelet aggregation, and inflammation.
Propiedades
IUPAC Name |
N-butan-2-yl-4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-4-14(2)20-18(23)9-6-12-22-19(24)11-10-17(21-22)15-7-5-8-16(13-15)25-3/h5,7-8,10-11,13-14H,4,6,9,12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMORJEVHXWDKEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCCN1C(=O)C=CC(=N1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-butyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

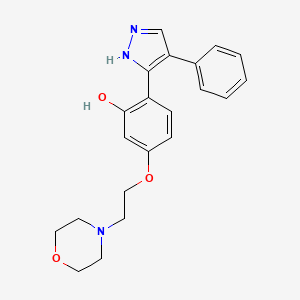
![N,N-dimethyl-N'-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)propane-1,3-diamine](/img/structure/B2793619.png)
![2-ethyl-N-(4-(3-oxo-4-propyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)butanamide](/img/structure/B2793620.png)

![2-[6-[(2-Methylpropan-2-yl)oxycarbonylamino]indazol-1-yl]acetic acid](/img/structure/B2793625.png)
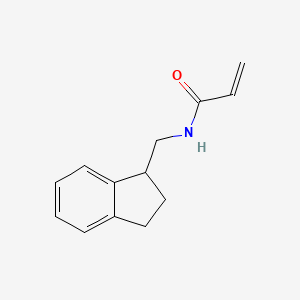
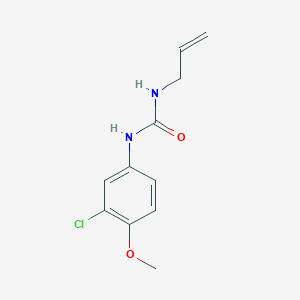

![1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2793630.png)

![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2793633.png)
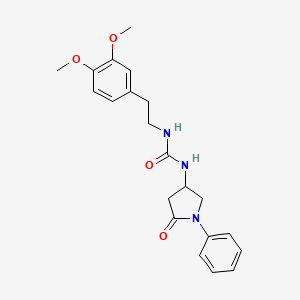
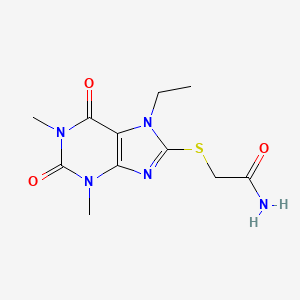
![N-(2,5-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2793637.png)